7-(4-methoxyphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and its substitution with methoxyphenyl, phenyl, and methylphenyl groups. It is typically found as a white crystalline powder with low solubility .
Preparation Methods
The synthesis of 4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE involves multiple steps, starting with the formation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The methoxyphenyl, phenyl, and methylphenyl groups are then introduced through substitution reactions under specific conditions . Industrial production methods often involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxyphenyl and phenyl groups.
Scientific Research Applications
4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-2-METHYL-1-(3-METHYLPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, which share the core structure but differ in their substituents. Examples include:
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- N-(2-METHOXY-5-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
These compounds highlight the versatility of the pyrrolo[2,3-d]pyrimidine scaffold and its potential for modification to achieve desired properties and activities.
Properties
Molecular Formula |
C31H31N5O |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C31H31N5O/c1-22-8-7-11-26(18-22)35-17-16-34(19-23(35)2)30-29-28(24-9-5-4-6-10-24)20-36(31(29)33-21-32-30)25-12-14-27(37-3)15-13-25/h4-15,18,20-21,23H,16-17,19H2,1-3H3 |
InChI Key |
IRQMQBQGXMHIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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